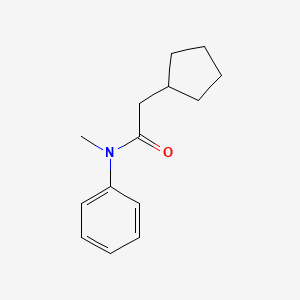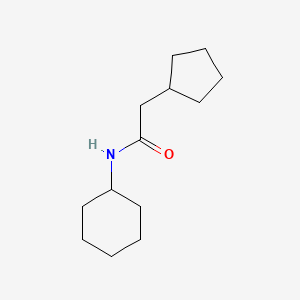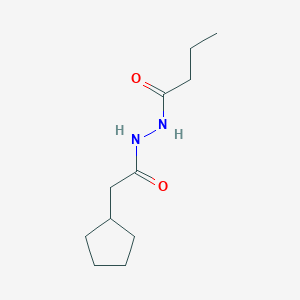![molecular formula C19H26N2O3 B5914743 4-[(cyclopentylacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5914743.png)
4-[(cyclopentylacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(cyclopentylacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide, also known as CPAB, is a small molecule that has been synthesized and studied for its potential use in scientific research. CPAB has shown promise in a variety of applications, including as a tool for studying protein-protein interactions and as a potential therapeutic agent for various diseases.
科学的研究の応用
4-[(cyclopentylacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide has been used in a variety of scientific research applications, including as a tool for studying protein-protein interactions. 4-[(cyclopentylacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to bind to the protein FKBP12, which is involved in the regulation of calcium channels in the heart. 4-[(cyclopentylacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide has also been studied for its potential therapeutic use in various diseases, including cancer and neurodegenerative diseases.
作用機序
The mechanism of action of 4-[(cyclopentylacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide is not fully understood, but it is believed to involve the inhibition of protein-protein interactions. 4-[(cyclopentylacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to bind to the protein FKBP12, which is involved in the regulation of calcium channels in the heart. This binding may disrupt the interaction between FKBP12 and its target proteins, leading to downstream effects on cellular signaling pathways.
Biochemical and Physiological Effects
4-[(cyclopentylacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 4-[(cyclopentylacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. 4-[(cyclopentylacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 4-[(cyclopentylacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide in lab experiments is its small size, which allows it to penetrate cell membranes and interact with intracellular proteins. 4-[(cyclopentylacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide is also relatively easy to synthesize, making it readily available for use in research. However, one limitation of using 4-[(cyclopentylacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide is that its mechanism of action is not fully understood, which may limit its potential use in certain applications.
将来の方向性
There are several future directions for research on 4-[(cyclopentylacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide. One area of interest is the development of 4-[(cyclopentylacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide derivatives with improved potency and selectivity for specific protein targets. Another area of interest is the use of 4-[(cyclopentylacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide as a tool for studying protein-protein interactions in vivo, which could lead to a better understanding of cellular signaling pathways and the development of new therapeutic agents. Finally, 4-[(cyclopentylacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide could also be studied for its potential use in combination with other drugs or therapies for the treatment of various diseases.
合成法
4-[(cyclopentylacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide can be synthesized using a multi-step process that involves the condensation of cyclopentylacetic acid with 2-aminobenzamide, followed by the protection of the resulting amide using tetrahydro-2-furanylmethyl chloroformate. The protected amide is then subjected to deprotection using trifluoroacetic acid, resulting in the final product of 4-[(cyclopentylacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide.
特性
IUPAC Name |
4-[(2-cyclopentylacetyl)amino]-N-(oxolan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c22-18(12-14-4-1-2-5-14)21-16-9-7-15(8-10-16)19(23)20-13-17-6-3-11-24-17/h7-10,14,17H,1-6,11-13H2,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWOHEMHRHVIDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NC2=CC=C(C=C2)C(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(cyclopentylacetyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-methoxyethoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B5914661.png)
![N-{4-[3-(methylamino)-3-oxopropyl]phenyl}benzamide](/img/structure/B5914669.png)
![2-cyclopentyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5914709.png)
![2-cyclopentyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B5914721.png)
![N-[4-(allyloxy)phenyl]-2-cyclopentylacetamide](/img/structure/B5914735.png)
![2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B5914742.png)






![2-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5914772.png)
